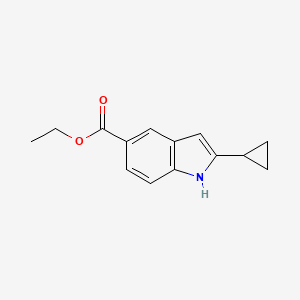![molecular formula C8H10N4 B12954836 N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)
N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine is a heterocyclic compound that contains both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with acetoacetanilide in the presence of N,N-dimethylformamide and a few drops of acetic acid . This reaction yields the desired pyrazolo[1,5-a]pyrimidine scaffold, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of fluorescent probes and materials for optical applications
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the N-methyl and methanamine groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Pyrazolo[1,5-a]pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-methyl-1-pyrazolo[1,5-a]pyrimidin-3-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-5-7-6-11-12-4-2-3-10-8(7)12/h2-4,6,9H,5H2,1H3 |
InChI Key |
SPVCUZJCRSOEAA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2N=CC=CN2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)

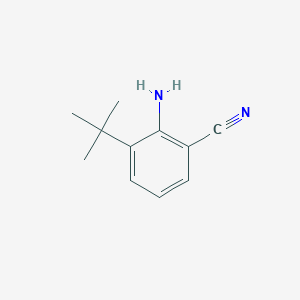
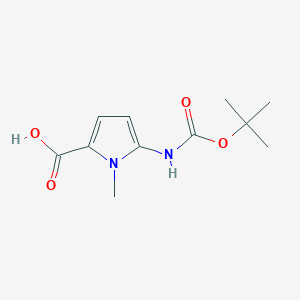
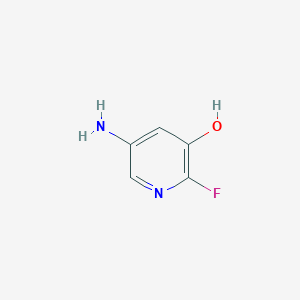



![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
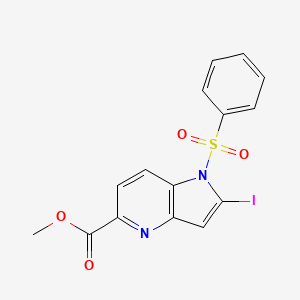
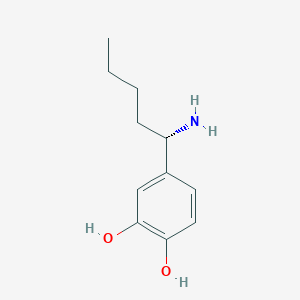
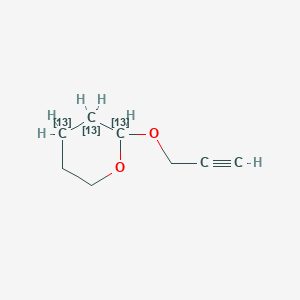
![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
